molecular formula C19H15N3O6 B2381173 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide CAS No. 920384-20-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

Cat. No.: B2381173
CAS No.: 920384-20-9
M. Wt: 381.344
InChI Key: QHFMKNINNCQOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety and a 2-carbamoylbenzofuran group. The benzodioxole group is associated with metabolic stability and bioactivity in plant models , while the oxalamide backbone is linked to umami flavor enhancement in food additives . The 2-carbamoylbenzofuran substituent may influence receptor binding or enzymatic interactions, though specific studies are lacking in the provided sources.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-carbamoyl-1-benzofuran-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c20-17(23)16-15(11-3-1-2-4-12(11)28-16)22-19(25)18(24)21-8-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H2,20,23)(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFMKNINNCQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

Compound S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure : Shares the oxalamide core but substitutes benzodioxole with 2,4-dimethoxybenzyl and pyridin-2-ylethyl groups.
  • Activity : A potent umami agonist (EC₅₀ ~0.1 µM) used as a flavor enhancer (Savorymyx® UM33) .
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability against enzymatic cleavage .
  • Regulatory Status : Approved as a food additive (FEMA 4233) .

Target Compound

  • Likely exhibits distinct receptor affinity due to the benzodioxole and benzofuran substituents. The carbamoyl group may enhance solubility or metabolic resistance compared to S335.
Benzodioxole-Containing Compounds

Compound K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methylbenzylthio)acetamide)

  • Structure : Acetamide backbone with benzodioxole and benzylthio groups.
  • Activity : Modulates root growth in A. thaliana at 0.1 µM, comparable to the auxin analog NAA .
  • Synthesis : Prepared via oxalyl chloride-mediated coupling, yielding 62% purity .

Compound 2227 ((E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide)

  • Structure : Benzodioxole-ethyl group conjugated to a propenamide.

Target Compound

  • The benzodioxolemethyl group may confer similar plant bioactivity to K-16, while the oxalamide backbone could enhance metabolic stability over acetamides.

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity/Application Metabolic Stability
Target Compound Oxalamide Benzodioxolemethyl, Carbamoylbenzofuran Unknown (inferred agrochemical) Likely stable (amide hydrolysis resistance inferred from )
S336 Oxalamide 2,4-Dimethoxybenzyl, Pyridin-2-ylethyl Umami agonist (FEMA 4233) Rapid metabolism, no amide cleavage
K-16 Acetamide Benzodioxole, 3-Methylbenzylthio Root growth modulation (0.1 µM) Not reported
Compound 2227 Propenamide Benzodioxole-ethyl, Dimethoxyphenyl Food additive (speculative) Not reported

Research Findings and Inferences

  • Structural-Activity Relationships: The benzodioxole group enhances bioactivity in plant models (e.g., K-16), while oxalamides like S336 prioritize flavor receptor interactions. The target compound’s benzofuran-carbamoyl group may introduce novel binding modes.
  • Metabolism : Oxalamides exhibit resistance to amide hydrolysis in hepatocytes , suggesting the target compound may share this trait, improving its half-life in biological systems.
  • Synthesis : The oxalyl chloride-mediated coupling method used for K-16 could be adapted for the target compound’s synthesis, though yields may vary due to steric effects from the benzofuran group.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential anticancer properties and unique structural features. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety connected to a benzofuran moiety via an oxalamide linkage. The synthesis typically involves multi-step organic reactions:

  • Formation of the benzo[d][1,3]dioxole moiety: Achieved through cyclization of catechol derivatives with formaldehyde under acidic conditions.
  • Synthesis of the benzofuran moiety: Involves cyclization of ortho-hydroxyaryl ketones.
  • Coupling of the two moieties: Utilizes oxalyl chloride to form the oxalamide linkage under controlled conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Structure-activity relationship studies have shown that modifications to the compound can influence its efficacy. For instance, IC50 values for specific cancer types such as CCRF-CEM (acute lymphoblastic leukemia) and MIA PaCa-2 (pancreatic cancer) range from 328 to 644 nM, indicating potent activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets associated with cancer cell proliferation and survival pathways. Preliminary studies suggest that it may bind to enzymes or receptors involved in these processes, leading to:

  • Cell cycle arrest
  • Induction of apoptosis through modulation of key regulatory proteins .

Case Studies

Several studies illustrate the biological activity and therapeutic potential of this compound:

  • Study on Cancer Cell Lines:
    • Conducted on various human cancer cell lines including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM).
    • Results demonstrated significant cytotoxic effects, supporting its potential use as an anticancer agent.
  • Mechanistic Insights:
    • Investigations into its binding affinity to specific targets revealed that the compound alters enzyme activity linked to cancer progression.
    • Further research is required to elucidate off-target effects and optimize therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar compounds:

Compound NameStructural FeaturesAnticancer Activity
This compoundContains benzo[d][1,3]dioxole and benzofuranSignificant IC50 values in various cancer cell lines
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(substituted piperidinyl)oxalamideLacks benzofuran moietyLower anticancer efficacy observed

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1: Activation of the benzo[d][1,3]dioxol-5-ylmethyl amine with oxalyl chloride to form the oxalamide intermediate.
  • Step 2: Coupling with 2-carbamoylbenzofuran-3-yl amine under inert atmospheres (e.g., nitrogen) in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
  • Critical conditions: Temperature control (reflux at 80–100°C for 6–12 hours), use of catalysts (e.g., triethylamine), and purification via column chromatography or recrystallization .
  • Monitoring: Thin-layer chromatography (TLC) is essential to track reaction progress and intermediate stability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of aromatic protons (δ 6.8–7.5 ppm), amide carbonyls (δ 165–170 ppm), and benzofuran carbons .
  • Infrared Spectroscopy (IR): Detects amide C=O stretches (~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer Screening: Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or apoptosis-related caspases .
  • Cellular Uptake: Confocal microscopy with fluorescent analogs to assess membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining stereochemical fidelity?

  • Catalyst Screening: Replace triethylamine with polymer-supported bases (e.g., PS-BEMP) to simplify purification .
  • Solvent Optimization: Test green solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency and reduce toxicity .
  • Flow Chemistry: Implement continuous-flow reactors for precise temperature control and reduced side-product formation .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of the benzodioxole and carbamoylbenzofuran moieties?

  • Substituent Variation: Synthesize analogs with halogenated benzodioxoles (e.g., Cl, F) or modified benzofuran carbamoyl groups .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities with targets like tubulin or HDACs .
  • Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .

Q. How should contradictory findings regarding its mechanism of action across different cellular models be resolved?

  • Orthogonal Assays: Validate apoptosis induction via Annexin V/PI staining alongside caspase-3/7 activation assays .
  • Dose-Response Studies: Test across a broader concentration range (nM–μM) to identify off-target effects at higher doses .
  • Genetic Knockdowns: Use siRNA to silence suspected targets (e.g., Bcl-2, NF-κB) and confirm pathway involvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.